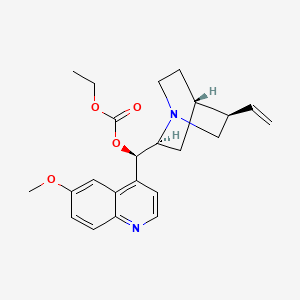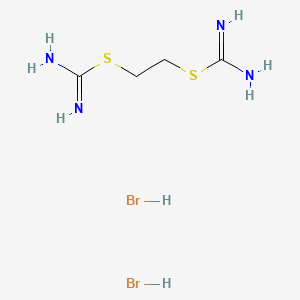
Quinine ethylcarbonate
Übersicht
Beschreibung
Quinine ethylcarbonate is a derivative of quinine, which is an alkaloid used for treating malaria . The quinine ethylcarbonate molecule contains a total of 60 bonds. There are 32 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, 11 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 carbonate (-thio) derivative, 1 tertiary amine (aliphatic), and 1 Pyridine .
Synthesis Analysis
The total synthesis of quinine, a naturally-occurring antimalarial drug, was developed over a 150-year period . The development of synthetic quinine is considered a milestone in organic chemistry although it has never been produced industrially as a substitute for natural occurring quinine .
Molecular Structure Analysis
The molecular structure of quinine ethylcarbonate consists of 60 bonds in total, including 32 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, 11 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 carbonate (-thio) derivative, 1 tertiary amine (aliphatic), and 1 Pyridine .
Chemical Reactions Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . Photoreaction, electrochemical reaction-oxidation, derivatisation, chemical bond vibration, light absorption in the UV–Vis region, and mobility in the mobile phase are important properties for quinone analyses .
Wissenschaftliche Forschungsanwendungen
I have conducted a search for “Quinine ethylcarbonate” and its applications in scientific research, but it appears that there is limited information available on this specific compound. The search results mostly discuss quinones in general, which are a class of compounds known for their role in biological processes and potential health benefits .
One study mentions “Quinine ethylcarbonate” as a tasteless analogue of quinine, suggesting its use in gustatory studies . Another reference calls it “euquinine” or “tasteless quinine,” indicating its potential application in flavor research or as a substitute for quinine where taste is a factor .
Wirkmechanismus
Target of Action
Quinine, the active ingredient in quinine ethylcarbonate, primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide, meaning it targets the asexual, erythrocytic forms of the parasite .
Mode of Action
Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine also inhibits nucleic acid and protein synthesis, and glycolysis in P. falciparum .
Biochemical Pathways
Quinine affects the biochemical pathways of the malaria parasite. It inhibits the uptake of precursors necessary for the parasite’s DNA, RNA, and protein synthesis . This disruption of the parasite’s biochemical pathways leads to its death .
Pharmacokinetics
Quinine is readily absorbed, mainly from the upper small intestine . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults . The pharmacokinetics of quinine suggest that it follows linear kinetics in the dose range of 250–1000 mg . These properties impact the bioavailability of quinine, influencing its therapeutic effectiveness.
Result of Action
The result of quinine’s action is the death of the malaria parasite, leading to the clearance of the parasite from the bloodstream. This results in the alleviation of malaria symptoms and, ultimately, recovery from the disease .
Action Environment
The action of quinine can be influenced by various environmental factors. For instance, the tastelessness of quinine ethylcarbonate compared to other quinine compounds may affect its oral intake and thus its bioavailability . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of quinine .
Safety and Hazards
Zukünftige Richtungen
Quinine continues to play a critical role in the management of malaria, especially in the first trimester, and it will remain a mainstay of treatment until safer alternatives become available . A number of new potential anti-malarial drugs currently in development are outlined, along with a description of the hit to lead campaign from which it originated .
Eigenschaften
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRKSWSLRQPJW-WWLNLUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045965 | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine ethylcarbonate | |
CAS RN |
83-75-0 | |
| Record name | Euquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine ethylcarbonate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl quinine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common analytical methods used to determine Quinine ethylcarbonate in pharmaceutical preparations?
A1: Two primary methods have been explored for determining Quinine ethylcarbonate content:
Q2: Has the mutagenicity of Quinine ethylcarbonate been investigated?
A3: Research has explored the mutagenicity of quinoline and its derivatives, including Quinine ethylcarbonate, using microbial testing methods. [] Although specific outcomes are not detailed in the abstracts provided, this research highlights the efforts made to understand the compound's potential mutagenic effects.
Q3: Were there any studies on the therapeutic value of Quinine ethylcarbonate?
A4: Yes, historical studies explored the therapeutic value of Quinine ethylcarbonate, particularly in the context of malaria treatment. [] While the provided abstract does not delve into specific findings, it highlights the historical interest in this compound's medicinal properties.
Q4: How does the concept of tastelessness apply to Quinine ethylcarbonate?
A5: Research suggests that "tastelessness," often associated with Quinine ethylcarbonate, is a poorly defined concept. [] This highlights the need for more precise terminology and standardized methods for evaluating taste perception related to pharmaceutical compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)







![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-](/img/structure/B1595964.png)


